2-[(Carboxymethyl)thio]benzoic acid, also known by its Chemical Abstracts Service (CAS) number 135-13-7, is an aromatic compound with the molecular formula . It features a carboxymethylthio group attached to a benzoic acid structure, which contributes to its unique properties and reactivity. The compound is characterized by its white crystalline appearance and has a molecular weight of approximately 212.23 g/mol .
The chemical reactivity of 2-[(carboxymethyl)thio]benzoic acid is notable in various organic synthesis processes. It can undergo several key reactions:
These reactions highlight the functional groups' reactivity within the molecule, making it a versatile intermediate in organic synthesis.
Research indicates that 2-[(carboxymethyl)thio]benzoic acid exhibits various biological activities. Its derivatives have been investigated for potential antimicrobial and antifungal properties. Additionally, compounds with similar structures have shown promise in inhibiting certain enzymes, suggesting that 2-[(carboxymethyl)thio]benzoic acid may possess bioactive characteristics worth exploring further in pharmacological contexts .
The synthesis of 2-[(carboxymethyl)thio]benzoic acid can be achieved through several methods:
These methods emphasize flexibility and adaptability in synthesizing this compound.
2-[(Carboxymethyl)thio]benzoic acid finds applications across various fields:
Interaction studies involving 2-[(carboxymethyl)thio]benzoic acid have focused on its potential binding affinities with various biological targets. Preliminary studies suggest interactions with enzymes involved in metabolic pathways, indicating possible roles in drug design and development. Further research is necessary to elucidate these interactions and their implications for therapeutic applications .
Several compounds share structural similarities with 2-[(carboxymethyl)thio]benzoic acid. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Benzenesulfonic Acid | Contains a sulfonic group; used in dye synthesis | |
4-Hydroxybenzenesulfonic Acid | Hydroxyl group enhances reactivity; used as a reagent | |
2-Mercaptobenzoic Acid | Contains a thiol group; important for metal chelation | |
3-Carboxybenzenesulfonic Acid | Sulfonate group increases solubility; used in analytical chemistry |
What sets 2-[(carboxymethyl)thio]benzoic acid apart from these compounds is its specific combination of carboxylic acid and thioether functionalities, which grants it unique reactivity patterns and potential applications in both organic synthesis and biological research. Its ability to serve as both a catalyst and an intermediate makes it particularly valuable within chemical industries.
The study of thiobenzoic acid derivatives dates to the mid-19th century, when thiocarboxylic acids were first synthesized. Thiobenzoic acid itself was prepared via the reaction of benzoyl chloride with potassium hydrosulfide, establishing foundational methods for sulfur incorporation into aromatic systems. Early research focused on comparing the acidity and reactivity of thiocarboxylic acids to their oxygen analogs, revealing that thiocarboxylic acids are approximately 100-fold more acidic due to sulfur’s superior electron-donating ability. This property has driven interest in their utility as catalysts and intermediates in modern organic synthesis.
2-[(Carboxymethyl)thio]benzoic acid’s dual functional groups enable participation in multiple reaction pathways:
Recent advances include its use as a catalyst in photoinduced Cα–H cross-coupling reactions, where it serves as both a single-electron transfer agent and hydrogen atom transfer catalyst. This dual role enhances reaction efficiency, particularly in synthesizing sterically hindered diols from benzyl alcohols and α-ketoacid derivatives.
Early studies focused on basic reactivity, but modern research emphasizes its role in asymmetric catalysis and sustainable chemistry. Key milestones include:
Current research trends include exploring its enantioselective catalytic potential and developing scalable synthetic routes for industrial applications.
The reactivity of 2-[(Carboxymethyl)thio]benzoic acid is governed by sulfur’s electronic properties and its ability to stabilize transition states. Key theoretical concepts include:
Thiocarboxylic acids also exhibit tautomerism between thione (RC(S)OH) and thiol (RC(O)SH) forms, with the thiol form predominating in polar solvents. This equilibrium influences their stability and reactivity in solution-phase reactions.
The synthesis of 2-[(Carboxymethyl)thio]benzoic acid has historically relied on well-established methods that form the foundation of thioether chemistry. The most fundamental classical approach involves the direct alkylation of 2-mercaptobenzoic acid with chloroacetic acid derivatives under basic conditions [19] [28]. This method proceeds through nucleophilic substitution where the deprotonated thiol group attacks the electrophilic carbon of chloroacetic acid, forming the desired carboxymethylthio linkage [21].
The hydrogen sulfide method represents another classical route, originally developed for thiobenzoic acid synthesis [7]. In this approach, benzoyl chloride is treated with hydrogen sulfide gas in the presence of potassium hydroxide in ethanol at controlled temperatures of 10-15 degrees Celsius [7]. The reaction proceeds through initial formation of potassium thiobenzoate, followed by acidification to yield the free thiobenzoic acid [7]. This intermediate can subsequently undergo alkylation with chloroacetic acid to provide the target compound [7].
A third classical methodology employs the reaction of 4-nitro-2-substituted benzoate esters with mercaptans under basic conditions [11] [14]. This nucleophilic aromatic substitution selectively displaces the nitro group with the thiol nucleophile [11]. The process utilizes phase transfer catalysts such as Aliquat 336 in dichloroethane at temperatures of 60-70 degrees Celsius [11] [14]. Yields typically range from 74-92 percent depending on the specific substrate and reaction conditions [11] [14].
Synthetic Route | Reaction Conditions | Yield (%) | Advantages | Limitations |
---|---|---|---|---|
Hydrogen Sulfide + Benzoyl Chloride | Potassium hydroxide/ethanol, hydrogen sulfide gas, 10-15°C | 61-76 | Classical method, well-established | Toxic hydrogen sulfide gas, safety concerns |
In-situ Generation via Thiourea + Benzoic Anhydride | Triethylamine, room temperature, one-pot | 82-95 | Odorless, green chemistry approach | Limited substrate scope |
Nucleophilic Substitution of Nitrobenzoates | Phase transfer catalyst, 60-70°C | 74-92 | Selective displacement, industrial scale | Requires phase transfer catalyst |
Direct Alkylation of Mercaptobenzoic Acid | Potassium carbonate, chloroacetic acid, dimethylformamide, 70°C | 85-90 | Direct sulfur-alkylation, simple | Potential side reactions |
Contemporary synthetic methodologies for 2-[(Carboxymethyl)thio]benzoic acid have evolved to incorporate transition metal catalysis and advanced organic transformations. Modern palladium-catalyzed approaches utilize mercaptobenzoic acid-palladium(0) complexes to achieve highly efficient sulfur-benzylation reactions [21]. These complexes demonstrate exceptional catalytic activity through formation of eta-3-benzylpalladium(II) cation intermediates in aqueous media [21]. The reaction proceeds with only 2.5 mole percent of bis(dibenzylideneacetone)palladium(0) without requiring phosphine ligands or additional additives [21].
Copper-catalyzed methodologies represent another significant advancement in modern synthesis [1]. The copper-bromide catalyzed three-component reaction of ortho-iodoanilines, potassium sulfide, and tosylmethylisocyanide enables formation of benzothiazolethiones with simultaneous construction of two carbon-sulfur bonds and one carbon-sulfur double bond [1]. This transformation operates under mild conditions and tolerates various substituents in both the aromatic ring and at the nitrogen center [1].
Ruthenium and nickel catalysis have emerged as powerful tools for intramolecular oxidative coupling reactions [1]. Ruthenium(III) chloride catalyzes the formation of substituted 2-aminobenzothiazoles through intramolecular oxidative coupling of nitrogen-arylthioureas with yields reaching 91 percent [1]. Nickel(II) salts provide even greater efficiency, achieving up to 95 percent product yield under mild conditions with significantly reduced catalyst loading compared to palladium systems [1].
The development of siloxane-containing derivatives has introduced novel approaches to benzoic acid functionalization [23]. These methods employ carbonyldiimidazole as a carboxyl group activator, enabling transformation of para-carboxyphenyldisiloxane to various esters, thioesters, and amides under mild conditions [23]. The reactions proceed with high selectivity without destruction of the organosiloxane backbone and achieve yields up to 97 percent [23].
Green chemistry principles have fundamentally transformed the synthetic landscape for 2-[(Carboxymethyl)thio]benzoic acid derivatives. The development of odorless synthetic procedures represents a major advancement, particularly the in-situ generation of thiobenzoic acids using benzoic anhydrides and thiourea [5] [8]. This methodology eliminates the need for malodorous thiols and toxic hydrogen sulfide gas while maintaining high reaction efficiency [5] [8].
Microwave-assisted synthesis has emerged as a sustainable alternative to conventional heating methods [28]. These catalyst-free microwave-irradiated processes enable preparation of benzothiazole derivatives in aqueous isopropanol media with excellent yields of 90-95 percent regardless of benzene ring substituents [1]. The advantages include shortened reaction times, absence of side products, elimination of toxic catalysts, and excellent scalability [1].
Water-based reaction systems represent another crucial green chemistry development [27]. Catalyst-free systems for sulfenylation of indoles using mercaptobenzoic acid under alkaline conditions in isopropanol-water mixtures provide environmentally benign alternatives to organic solvents [27]. These systems operate under atmospheric pressure without requiring catalysts while maintaining high selectivity and good yields [27].
The utilization of renewable feedstocks has gained significant attention, particularly lignin-based benzoic acid derivatives [30] [32]. These sustainable precursors offer greener alternatives to petroleum-based starting materials for pharmaceutical intermediate synthesis [30] [32]. The demand-oriented approach focuses on functional group modification strategies that convert lignin-based benzoic acid derivatives into active pharmaceutical ingredients containing ester and carbonyl groups [30] [32].
Green Principle | Traditional Approach | Green Alternative | Environmental Impact |
---|---|---|---|
Atom Economy | Hydrogen sulfide gas method - low atom economy | In-situ generation methods | Reduced byproduct formation |
Solvent Selection | Organic solvents (dimethylformamide, dichloroethane) | Water/isopropanol mixtures | Lower volatile organic compound emissions |
Catalyst Design | Stoichiometric metal catalysts | Catalytic amounts of metals | Decreased metal waste |
Energy Efficiency | High temperature reactions | Room temperature processes | Lower energy consumption |
Waste Reduction | Toxic waste generation | Microwave-assisted synthesis | Minimal hazardous waste |
Renewable Feedstocks | Petroleum-based starting materials | Lignin-derived benzoic acids | Sustainable sourcing |
Industrial-scale production of 2-[(Carboxymethyl)thio]benzoic acid faces numerous technical and economic challenges that require specialized solutions. Process safety considerations are paramount, particularly when handling hydrogen sulfide gas in traditional synthetic routes [7]. Industrial implementations necessitate enclosed reaction systems with comprehensive scrubbing equipment to prevent environmental release of toxic gases [7]. The capital investment for such safety infrastructure represents a significant economic barrier to large-scale production [7].
Equipment requirements for industrial synthesis often demand specialized reactor designs capable of handling gas-liquid reactions efficiently [11] [14]. Continuous flow reactors have emerged as preferred solutions for nucleophilic substitution reactions involving mercaptans and alkyl halides [11] [14]. These systems provide better heat transfer control and improved mixing compared to traditional batch reactors [11] [14]. Phase transfer catalysis requires careful consideration of catalyst recovery and recycling to maintain economic viability at industrial scales [11] [14].
Economic factors significantly influence the choice of synthetic methodology for commercial production [33]. The cost of transition metal catalysts, particularly palladium and ruthenium systems, can become prohibitive at large scales [1] [21]. Catalyst recycling systems have been developed to address this challenge, with some processes achieving multiple catalyst reuse cycles without significant activity loss [1] [21]. The implementation of these recycling systems requires additional process complexity and capital investment [1] [21].
Quality control presents unique challenges in multi-step synthetic processes [34]. The formation of 4-mercaptobenzoate derivatives requires precise control of reaction conditions to prevent over-oxidation or unwanted side reactions [33] [34]. Industrial processes typically employ in-line analytical monitoring using high-performance liquid chromatography and nuclear magnetic resonance spectroscopy to ensure product purity [33] [34]. The development of robust analytical methods capable of detecting impurities at parts-per-million levels is essential for pharmaceutical-grade production [33] [34].
Environmental compliance adds another layer of complexity to industrial synthesis [29]. Advanced oxidation processes using Fenton and photo-Fenton systems have been developed for degradation of mercaptobenzoic acid waste streams [34]. These treatment methods generate highly reactive hydroxyl radicals that mineralize organic pollutants to carbon dioxide and water [34]. The implementation of such waste treatment systems requires significant infrastructure investment but ensures compliance with environmental regulations [34].
Challenge Category | Specific Challenge | Industrial Solution | Implementation Cost |
---|---|---|---|
Process Safety | Hydrogen sulfide gas handling and containment | Enclosed systems with scrubbers | High |
Equipment Requirements | Specialized reactors for gas-liquid reactions | Continuous flow reactors | Medium-High |
Economic Factors | Cost of transition metal catalysts | Catalyst recycling systems | Medium |
Quality Control | Purity control in multi-step processes | In-line analytical monitoring | Medium |
Environmental Compliance | Waste treatment and disposal | Green chemistry alternatives | High |
Scale-up Efficiency | Heat transfer in exothermic reactions | Modular reactor design | Medium |
Mechanistic investigations of 2-[(Carboxymethyl)thio]benzoic acid synthesis have revealed complex reaction pathways involving multiple elementary steps. Computational studies using density functional theory at the B3LYP/6-311G(d,p) level have provided detailed insights into the electronic structures and reaction mechanisms [40]. These calculations have identified key transition states and intermediate species that govern reaction selectivity and efficiency [40].
Surface plasmon-catalyzed reactions of mercaptobenzoic acid isomers have been extensively studied using surface-enhanced Raman scattering spectroscopy [35] [38]. The investigations revealed that sulfur atoms in mercapto groups serve as primary attachment sites to silver substrates through sulfur-silver bonds [35] [38]. Under laser irradiation, hot electrons are generated between mercaptobenzoic acid molecules and silver atoms, leading to carboxyl bond cleavage and subsequent dimerization to form thiophenol acetylene derivatives [35] [38].
Kinetic studies of thiol-Michael reactions have elucidated the factors controlling reaction rates and conversions [36]. The research demonstrated that reaction rates depend on both electronic and steric effects of thiol substituents [36]. Base-catalyzed mechanisms involve initial hydrogen abstraction from thiols to generate thiolate anions, which then undergo nucleophilic attack on electron-deficient alkenes [36]. Nucleophilic initiation pathways proceed through initial nucleophile addition to Michael acceptors, generating enolates that subsequently abstract hydrogen from thiols [36].
Computational neural network models have been developed to predict ionization constants of benzoic acids in different solvents [37]. These models incorporate molecular descriptors for both solutes and solvents, achieving correlation coefficients of 0.998 and root-mean-square errors of 0.21 [37]. The descriptors encode information about chemical interactions present in dissociation processes, providing predictive capabilities for larger sets of aromatic acids [37].
Hypervalent iodine-mediated alkynylation of thiols has revealed unprecedented concerted mechanisms involving three-atom transition states [39]. Computational studies identified exceptionally low activation barriers of 10.8 kilocalories per mole for silyl-substituted ethynyl benziodoxolone reagents [39]. This mechanism involves simultaneous interaction of sulfur, iodine, and alpha-carbon atoms of alkynes, leading directly to alkynylation products [39]. The discovery of this concerted pathway has implications for understanding nucleophilic reactions with hypervalent iodine reagents [39].
Reaction Type | Key Intermediates | Rate Determining Step | Selectivity Factors |
---|---|---|---|
Nucleophilic Substitution (SN2) | Thiolate anion, alkyl halide | Nucleophilic attack on carbon | Sterics, leaving group ability |
Metal-Catalyzed Cross-Coupling | Metal-thiol complex, organohalide | Oxidative addition to metal | Metal coordination, electronics |
In-situ Thiobenzoic Acid Generation | Thiourea-anhydride adduct | Nucleophilic attack on anhydride | Anhydride reactivity |
Oxidative Coupling | Disulfide radical intermediates | Radical coupling reaction | Radical stability |
Photochemical Activation | Excited state complexes | Photoinduced electron transfer | Photon absorption efficiency |
Base-Catalyzed Alkylation | Deprotonated mercapto group | Deprotonation of thiol | Base strength, solvent effects |
Acute Toxic